molecular formula C18H20N4O4 B2401758 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea CAS No. 891116-28-2

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea

Cat. No. B2401758
CAS RN: 891116-28-2
M. Wt: 356.382
InChI Key: JEPLZJWECXATEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrrolidin-3-yl urea derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is not fully understood. However, it has been proposed that the compound may exert its pharmacological effects by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a key role in cancer metastasis.
Biochemical and Physiological Effects:
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been found to exhibit anti-inflammatory and antimicrobial activities.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea in lab experiments is its high potency and selectivity. It has been found to exhibit activity at low concentrations, making it a useful tool for studying specific biological processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility to researchers.

Future Directions

There are several future directions for the study of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which would enable its wider use in scientific research. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases, particularly cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea involves the reaction of 3-(pyridin-4-yl)urea with 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions. The product is obtained in good yield and can be purified by column chromatography or recrystallization.

Scientific Research Applications

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-25-15-4-3-14(10-16(15)26-2)22-11-13(9-17(22)23)21-18(24)20-12-5-7-19-8-6-12/h3-8,10,13H,9,11H2,1-2H3,(H2,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPLZJWECXATEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea

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